molecular formula C8H10BClO2 B1321788 (4-Chloro-3,5-dimethylphenyl)boronic acid CAS No. 1056475-86-5

(4-Chloro-3,5-dimethylphenyl)boronic acid

Cat. No.: B1321788
CAS No.: 1056475-86-5
M. Wt: 184.43 g/mol
InChI Key: BDAZHAUVPSQIKL-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with chlorine and methyl groups. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of (4-Chloro-3,5-dimethylphenyl)boronic acid, also known as 3,5-DIMETHYL-4-CHLOROPHENYLBORONIC ACID, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Pharmacokinetics

It is known that the compound is solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and atmospheric conditions . The compound is stored in an inert atmosphere to prevent reactions with other substances, and it is kept at low temperatures to maintain its stability .

Biochemical Analysis

Biochemical Properties

(4-Chloro-3,5-dimethylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, leading to the formation of biaryl compounds. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds with active site residues, influencing the enzyme’s activity and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the boronic acid moiety to serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, this compound can modulate gene expression by binding to DNA or RNA, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of monitoring its stability and degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on biochemical pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a specific dosage. These findings underscore the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and expression. For example, this compound can inhibit or activate enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via active transport mechanisms and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it interacts with DNA and transcription factors, or to the cytoplasm, where it modulates enzyme activity and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Chloro-3,5-dimethylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3,5-dimethylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(4-Chloro-3,5-dimethylphenyl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • (4-Methoxyphenyl)boronic acid
  • 3,5-Dimethylphenylboronic acid
  • 3,5-Dimethoxyphenylboronic acid

Comparison: (4-Chloro-3,5-dimethylphenyl)boronic acid is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAZHAUVPSQIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612684
Record name (4-Chloro-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056475-86-5
Record name (4-Chloro-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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